molecular formula C22H23ClFN5O2S B11401951 N-(3-chloro-4-fluorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-4-fluorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11401951
M. Wt: 476.0 g/mol
InChI Key: QTWHLKILCITPDR-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structural framework, which includes a triazole ring fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolothiadiazines with excellent efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23ClFN5O2S

Molecular Weight

476.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H23ClFN5O2S/c1-3-5-18-26-27-22-29(18)28-19(13-6-9-15(10-7-13)31-4-2)20(32-22)21(30)25-14-8-11-17(24)16(23)12-14/h6-12,19-20,28H,3-5H2,1-2H3,(H,25,30)

InChI Key

QTWHLKILCITPDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)OCC

Origin of Product

United States

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